2-(3,4-Dichlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
CAS No.: 1267413-08-0
Cat. No.: VC3000382
Molecular Formula: C12H11Cl2NO3
Molecular Weight: 288.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1267413-08-0 |
|---|---|
| Molecular Formula | C12H11Cl2NO3 |
| Molecular Weight | 288.12 g/mol |
| IUPAC Name | 2-(3,4-dichlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H11Cl2NO3/c1-15-10(16)5-7(12(17)18)11(15)6-2-3-8(13)9(14)4-6/h2-4,7,11H,5H2,1H3,(H,17,18) |
| Standard InChI Key | JLGQDMPNLRDLAG-UHFFFAOYSA-N |
| SMILES | CN1C(C(CC1=O)C(=O)O)C2=CC(=C(C=C2)Cl)Cl |
| Canonical SMILES | CN1C(C(CC1=O)C(=O)O)C2=CC(=C(C=C2)Cl)Cl |
Introduction
2-(3,4-Dichlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound belonging to the class of oxopyrrolidine carboxylic acids. This compound features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, substituted with a dichlorophenyl group and a carboxylic acid functional group. Its structural properties suggest potential biological activity, making it an interesting subject in medicinal chemistry research .
Synthesis of 2-(3,4-Dichlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
The synthesis of this compound typically involves multi-step organic reactions. These processes require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to confirm the structure of the compound .
Chemical Reactivity and Potential Applications
2-(3,4-Dichlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and pyrrolidines. These reactions may involve the use of catalysts or protective groups to optimize yields and selectivity. The compound's potential applications are largely speculative but may include roles in medicinal chemistry due to its structural properties that could confer biological activity.
Biological Activity
While specific biological mechanisms for this compound are not well-documented, derivatives of oxopyrrolidine carboxylic acids have shown antimicrobial activity against various pathogens. This suggests that similar compounds might target bacterial cell walls or metabolic pathways .
Research Findings and Future Directions
Research on oxopyrrolidine derivatives has highlighted their potential in developing novel antimicrobial agents. For instance, studies on related compounds have demonstrated structure-dependent antimicrobial activity against Gram-positive pathogens and drug-resistant fungi . Further research is needed to explore the biological effects and potential therapeutic applications of 2-(3,4-Dichlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid.
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